molecular formula C13H14Cl2N2 B5365738 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

Cat. No.: B5365738
M. Wt: 269.17 g/mol
InChI Key: YIHPINYXRSJFHA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chlorophenyl group and a pyridinylmethyl group, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride typically involves the reaction of 4-chlorobenzylamine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
  • 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
  • 1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

Uniqueness

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl group and the pyridinylmethyl group provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-8,16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHPINYXRSJFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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